molecular formula C13H16O3 B1359855 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid CAS No. 43050-28-8

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B1359855
CAS No.: 43050-28-8
M. Wt: 220.26 g/mol
InChI Key: OMMROWIAJMZSLF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8) is a cyclopentane-based carboxylic acid derivative featuring a para-methoxyphenyl substituent. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . The compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its balanced electronic and steric properties .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O3/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMROWIAJMZSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195663
Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43050-28-8
Record name 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
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Record name 43050-28-8
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Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
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Record name 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid
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Biological Activity

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a compound with a unique chemical structure, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}O3_{3}
  • CAS Number : 43050-28-8
  • Molecular Weight : 218.24 g/mol

The compound features a cyclopentane ring substituted with a 4-methoxyphenyl group and a carboxylic acid functional group, which influences its solubility and interaction with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
  • Cytotoxic Effects : Evaluations have shown cytotoxicity in different cancer cell types, notably in leukemia cells.
  • Anti-inflammatory Properties : Research suggests that this compound may reduce inflammation through modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, effectively preventing their proliferation.
  • Apoptosis Induction : It is suggested that the compound can trigger apoptosis in malignant cells via mitochondrial pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, thereby reducing oxidative stress within cells.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
CytotoxicityInduced cell death in leukemia cells
Anti-inflammatoryDecreased markers of inflammation

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria using agar diffusion methods. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Study 2: Anticancer Effects

In vitro experiments on leukemia cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers. Findings suggest that this compound could serve as an adjunct therapy in leukemia treatment.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT was performed to evaluate the effects of the compound on various cancer cell lines. Results showed a dose-dependent cytotoxic effect, particularly in acute myeloid leukemia (AML) cells, highlighting its potential as a therapeutic agent in oncology.

Study 4: Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory pathways. In vivo studies demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Scientific Research Applications

Therapeutic Potential

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid has been investigated for its potential in treating various medical conditions. It has shown promise in the following areas:

  • Cardiovascular Disorders : The compound may be effective in treating conditions such as hypertension, pulmonary hypertension, and heart failure. Its derivatives have been noted for their ability to inhibit neutral endopeptidase, which plays a role in regulating blood pressure and cardiovascular health .
  • Metabolic Disorders : Research indicates that this compound could be useful in managing diabetes and metabolic syndrome, potentially improving insulin sensitivity and reducing complications associated with these conditions .
  • Neurological Disorders : There is evidence suggesting that it may aid in the treatment of affective disorders like depression and anxiety, as well as neurodegenerative diseases .
  • Inflammatory Conditions : The compound has shown anti-inflammatory properties, making it a candidate for treating conditions like asthma and inflammatory bowel disease .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound from complex mixtures, making it valuable for both research and industrial applications:

  • Reverse Phase HPLC : The compound can be analyzed using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method has been optimized for scalability and can be used for preparative separations .
  • Pharmacokinetics : The compound's pharmacokinetic profiles can be assessed through these chromatographic techniques, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Summary of Pharmacological Effects

ConditionPotential ApplicationReference
HypertensionInhibition of neutral endopeptidase
DiabetesImprovement of insulin sensitivity
Inflammatory DisordersAnti-inflammatory effects
Neurological DisordersTreatment of depression and neurodegeneration

HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile Phase CompositionAcetonitrile, water, formic acid
Particle Size3 µm (for fast UPLC applications)
ApplicationIsolation of impurities, pharmacokinetics

Cardiovascular Research

A study explored the effects of this compound on animal models with induced hypertension. Results indicated significant reductions in blood pressure and improvements in cardiac function, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Inflammation Studies

In vitro studies on cell lines exposed to inflammatory stimuli showed that the compound reduced pro-inflammatory cytokine production significantly. This highlights its potential role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
  • CAS: Not explicitly provided (PubChem CID: 97447).
  • Molecular Formula : C₁₂H₁₃ClO₂.
  • Key Differences : The electron-withdrawing chlorine substituent increases acidity compared to the methoxy group. This compound is often used in contexts requiring stronger hydrogen-bonding interactions .
1-(4-Ethoxyphenyl)cyclopentanecarboxylic Acid
  • CAS : 61492-48-5.
  • Molecular Formula : C₁₄H₁₈O₃.
  • However, steric bulk may reduce metabolic stability compared to methoxy .
1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
  • CAS : 43050-39-1.
  • Molecular Formula : C₁₃H₁₆O₃.
  • Key Differences : The meta-methoxy substitution alters electronic distribution, reducing resonance effects. This positional isomer may exhibit distinct binding affinities in biological systems .

Functional Group Modifications

Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate
  • CAS : 478248-62-3.
  • Molecular Formula : C₁₃H₁₅ClO₂.
  • Key Differences : Esterification of the carboxylic acid group reduces acidity and increases volatility. This derivative serves as a prodrug or synthetic intermediate .
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid
  • CAS : 505071-95-4.
  • Molecular Formula : C₁₂H₁₃ClO₄S.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, significantly lowering pKa and enhancing reactivity in nucleophilic substitutions .

Variations in Cycloalkane Ring Size

1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid
  • CAS : 7469-83-2.
  • Molecular Formula : C₁₄H₁₈O₃.
  • Key Differences : The cyclohexane ring increases steric hindrance and conformational flexibility. This may impact solubility and binding specificity in enzyme targets .
1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
  • CAS : 16728-01-1.
  • Molecular Formula : C₁₁H₁₂O₃.
  • Key Differences : The strained cyclopropane ring enhances reactivity, making it useful in strain-release reactions. However, reduced stability under acidic conditions limits its utility .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Applications/Notes
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 43050-28-8 C₁₃H₁₆O₃ 220.26 4-OCH₃ Drug intermediate; balanced electronics
1-(4-Chlorophenyl)cyclopentanecarboxylic acid - C₁₂H₁₃ClO₂ 224.68 4-Cl High acidity for catalytic applications
1-(4-Ethoxyphenyl)cyclopentanecarboxylic acid 61492-48-6 C₁₄H₁₈O₃ 234.29 4-OCH₂CH₃ Lipophilic prodrug candidate
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid 43050-39-1 C₁₃H₁₆O₃ 220.26 3-OCH₃ Altered binding in receptor studies
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate 478248-62-3 C₁₃H₁₅ClO₂ 238.71 4-Cl, ester Ester prodrug intermediate

Preparation Methods

Table 1: Key Reaction Conditions for Ring Contraction Method

Step Conditions/Details Yield/Notes
Diketone formation Condensation with Na or KO alkoxide High yield, cyclic acyloin formed
Diazoketone preparation Reaction of diketone with diazotizing agents Controlled reaction, intermediate
Hydrolysis and rearrangement Aqueous NaOH (18.75%, w/w) with ethanol co-solvent, 65–100 °C, 2–8 h High yield (~90%), pure acid obtained
Extraction and purification Water and bicarbonate washes, drying over MgSO4 Efficient isolation

Friedel-Crafts Acylation Followed by Functional Group Transformations

Another synthetic route involves the following:

  • Friedel-Crafts acylation of 4-methoxybenzene (anisole) with cyclopentanone or suitable cyclopentanecarboxylic acid derivatives to install the 4-methoxyphenyl substituent on the cyclopentane ring.
  • Subsequent reduction or oxidation steps to convert the ketone or intermediate functional groups into the carboxylic acid functionality.
  • These steps may involve catalytic hydrogenation, oxidation with strong oxidants, or hydrolysis under acidic or basic conditions.
  • This multi-step synthesis allows for fine-tuning of the substitution pattern and functional group interconversions to yield the target acid.

This method is well-suited for derivatives with aromatic substitution patterns such as the 4-methoxy group, providing good control over regioselectivity and product purity.

Isoxazole Activation and Nucleophilic Addition Method (Alternative Approach)

A more recent methodology involves:

  • Activation of aryl isoxazole derivatives with triflic anhydride at low temperatures (-78 °C).
  • Subsequent nucleophilic addition of bis(trimethylsilyl)ketene acetal leads to lactonization or carboxylic acid formation.
  • This one-step approach yields carboxylic acid derivatives or lactones depending on the substitution pattern.
  • The method offers moderate to good yields (50–80%) and requires mild reaction conditions.
  • Purification is typically achieved by silica gel chromatography.

While this method has been demonstrated for related compounds with aryl substitutions, it may be adapted for 4-methoxyphenyl substituted cyclopentanecarboxylic acids with appropriate substrate design.

Table 2: Yields of Isoxazolidine/Lactone Derivatives by Substrate

Entry Substituent (R1) Product Type Yield (%)
1 Me Lactone derivative 80
4 4-OMePh Lactone derivative (analog) 70
5 4-ClPh Lactone derivative 50

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Ring contraction from cyclohexane diketones Uses diazoketone intermediates; aqueous alkaline hydrolysis; high yields Well-established; high purity; scalable Multi-step; requires diazoketone handling
Friedel-Crafts acylation + oxidation/reduction Aromatic substitution control; multi-step organic synthesis Flexible; regioselective Requires multiple steps; sensitive reagents
Isoxazole activation + nucleophilic addition One-step lactonization/carboxylation; mild conditions Moderate to good yields; mild conditions Substrate-specific; may need optimization

Research Findings and Practical Considerations

  • The ring contraction approach provides a robust route to cyclopentanecarboxylic acids with various substituents, including methoxyphenyl groups, with yields often exceeding 90% after purification.
  • Friedel-Crafts acylation methods allow for the introduction of the 4-methoxyphenyl substituent with good regioselectivity, but require careful control of reaction conditions to avoid poly-substitution or rearrangements.
  • The isoxazole-based method offers a novel, mild alternative that may reduce the number of synthetic steps but requires further development for broad substrate scope.
  • Purification typically involves extraction with water and bicarbonate solutions, drying over anhydrous salts, and recrystallization or chromatography.
  • Characterization is performed by NMR, IR, and melting point analysis to confirm the structure and purity of the acid.

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, and how are intermediates characterized?

The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. A common method involves reacting 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid with 4-methoxyphenyl derivatives under coupling conditions, followed by deprotection and purification. Key intermediates are characterized using 1^1H NMR to confirm structural integrity, and purity is assessed via HPLC (≥99%) .

Q. Which spectroscopic and chromatographic methods are validated for purity and structural analysis of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (e.g., 99.78% in batch testing). 1^1H NMR spectroscopy identifies functional groups, such as the methoxy (-OCH3_3) proton resonance at ~3.8 ppm and cyclopentane ring protons between 1.5–2.5 ppm. Mass spectrometry (exact mass: 220.22 g/mol) further validates molecular identity .

Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties?

The 4-methoxyphenyl group enhances lipophilicity (logP ~2.5–3.0), impacting solubility in polar solvents. The electron-donating methoxy group stabilizes aromatic interactions, which may influence reactivity in esterification or amidation reactions. Comparative studies with chloro- or fluorophenyl analogs (e.g., 1-(4-Chlorophenyl)cyclopentanecarboxylic acid) show reduced polarity in the methoxy derivative .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Long-term stability tests indicate no degradation when protected from light and moisture for up to five years .

Q. What functional group transformations are feasible for this carboxylic acid derivative?

The carboxylic acid moiety can be converted to esters, amides, or acyl chlorides. For example, reaction with thionyl chloride yields 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride, a precursor for peptide coupling. Methoxy group demethylation (e.g., using BBr3_3) is also possible but requires careful optimization to avoid side reactions .

Advanced Research Questions

Q. How can conflicting NMR data from structurally similar analogs be resolved during characterization?

Contradictions in cyclopentane ring proton splitting patterns (e.g., due to conformational flexibility) can be addressed using 2D NMR (COSY, HSQC) to assign coupling constants. Computational modeling (DFT) predicts preferred conformers, aiding spectral interpretation .

Q. What strategies improve yield in large-scale synthesis of this compound?

Yield optimization (typically 60–70% in small-scale reactions) involves solvent selection (e.g., DMF for Boc deprotection), controlled reaction temperatures (0–25°C), and catalytic additives (e.g., DMAP for acylations). Pilot studies suggest microwave-assisted synthesis reduces reaction time by 40% .

Q. How do structural analogs with halogen substituents (e.g., Cl, F) compare in biological activity assays?

Fluorophenyl analogs (e.g., 1-(4-Fluorophenyl)cyclopentanecarboxylic acid) exhibit higher metabolic stability in vitro due to reduced oxidative metabolism. Chlorinated derivatives show enhanced binding affinity in enzyme inhibition assays (IC50_{50} values 2–3× lower) but increased hepatotoxicity risks .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. QSAR models highlight the methoxy group’s role in hydrogen bonding with active-site residues .

Q. How can degradation products be identified and mitigated during formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the carboxylic acid to cyclopentanol derivatives. LC-MS/MS identifies major degradants, while buffering formulations at pH 5–6 minimizes hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(4-Methoxyphenyl)cyclopentanecarboxylic acid
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